2-Amino-5-fluorobenzenesulfonic acid
Description
2-Amino-5-fluorobenzenesulfonic acid (C₆H₆FNO₃S) is a fluorinated aromatic sulfonic acid derivative characterized by an amino group (-NH₂) at position 2 and a fluorine atom (-F) at position 5 on the benzene ring, with a sulfonic acid (-SO₃H) group at position 1 (para to the amino group). This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which enhance acidity and stability compared to non-fluorinated analogs .
Properties
CAS No. |
393-42-0 |
|---|---|
Molecular Formula |
C6H6FNO3S |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-amino-5-fluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H6FNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
JJMHPVAHQQZEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Comparative Analysis of this compound and Analogs
*Calculated based on formula; †CAS for 2-Amino-4-chloro-5-methylbenzenesulfonic acid (); ‡CAS for 5-Amino-2-methylbenzenesulfonic acid ().
Key Differences and Trends
Electron-Withdrawing vs. Electron-Donating Groups: The fluorine substituent in this compound increases acidity (pKa ~1.5–2.5) compared to the methyl analog (pKa ~2.5–3.5) due to its strong electron-withdrawing nature . Nitro groups (e.g., 2-amino-5-nitrobenzenesulfonic acid) further lower pKa (~0.5–1.5) and enhance reactivity in electrophilic aromatic substitution, making them suitable for azo dye synthesis .
Biological Activity: Fluorinated compounds like this compound and 4-amino-2-fluoro-5-methoxybenzoic acid exhibit enhanced membrane permeability and metabolic stability, making them candidates for kinase inhibitors or antibiotics . Chloro derivatives (e.g., 2-amino-5-chlorobenzenesulfonic acid) are often intermediates in herbicides due to their stability and ease of functionalization .
Solubility and Industrial Use: Methyl-substituted analogs (e.g., 2-amino-5-methylbenzenesulfonic acid) are less water-soluble but widely used in surfactants and detergents . Sulfonic acids with methoxy groups (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) balance hydrophilicity and lipophilicity, aiding drug delivery .
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